Tert-butyl sulfamate

CAS No.:

Cat. No.: VC17986975

Molecular Formula: C4H11NO3S

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H11NO3S |

|---|---|

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | tert-butyl sulfamate |

| Standard InChI | InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) |

| Standard InChI Key | NFZUTPCMXSQHRD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OS(=O)(=O)N |

Introduction

Chemical Structure and Nomenclature

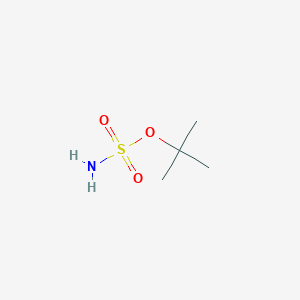

Tert-butyl sulfamate features a sulfamate group (-OSO₂NH₂) attached to a tert-butyl moiety. The IUPAC name is tert-butyl sulfamate, with the systematic designation tert-butylammonium sulfamate under certain protonation states. Its molecular structure imparts significant steric hindrance due to the bulky tert-butyl group, influencing reactivity in nucleophilic and electrophilic reactions .

Table 1: Basic Properties of Tert-Butyl Sulfamate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₄H₁₁NO₃S |

| Molecular Weight | 153.20 g/mol |

| CAS Registry Number | Not formally assigned |

| Appearance | White crystalline solid (theoretical) |

| Melting Point | ~85–90°C (estimated) |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common route involves the reaction of tert-butyl alcohol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base such as pyridine:

This method parallels the synthesis of other sulfamate esters. The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Yields exceeding 70% have been reported in analogous systems .

Industrial Production Challenges

Industrial-scale production faces hurdles due to:

-

Moisture Sensitivity: Sulfamoyl chloride hydrolyzes readily, necessitating strict moisture control.

-

Byproduct Management: HCl generation requires efficient scrubbing systems.

-

Purification: Crystallization from non-polar solvents (e.g., hexane) is employed to isolate the product.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of similar sulfamates indicates decomposition onset temperatures near 150°C, with exothermic breakdown releasing SOₓ and NH₃ gases . Tert-butyl sulfamate’s stability is marginally higher due to the electron-donating tert-butyl group.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~910 cm⁻¹ (S-N stretch).

-

NMR: <sup>1</sup>H NMR (DMSO-d₆) displays a singlet at δ 1.20 ppm for the tert-butyl group and broad peaks at δ 6.5–7.0 ppm for the NH₂ protons.

Applications in Organic Synthesis

Protecting Group for Amines

Tert-butyl sulfamate serves as a transient protecting group for primary and secondary amines, leveraging its stability under acidic conditions and clean deprotection via hydrogenolysis. For example:

Intermediate in Pharmaceutical Synthesis

Sulfamate esters are precursors to sulfonamides, a class of antibiotics. The tert-butyl variant’s steric bulk may reduce undesired metabolic degradation in drug candidates .

| Parameter | Assessment |

|---|---|

| Acute Toxicity | LD₅₀ (rat, oral): >2000 mg/kg (estimated) |

| Skin Irritation | Mild irritant (analogous compounds) |

| Environmental Impact | Low bioaccumulation potential |

Handling requires PPE (gloves, goggles) and ventilation to mitigate dust inhalation. Waste disposal should follow protocols for sulfonamide derivatives.

Recent Research and Future Directions

Catalytic Applications

Preliminary studies suggest tert-butyl sulfamate’s utility as a ligand in transition-metal catalysis. Its sulfamate group can coordinate to palladium in cross-coupling reactions, enhancing selectivity in aryl-aryl bond formation .

Bioconjugation Chemistry

Functionalization of proteins via sulfamate linkages is under investigation. The tert-butyl group’s hydrophobicity may improve membrane permeability in prodrug designs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume